8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
This compound belongs to the imidazo[2,1-f]purinedione class, characterized by a fused imidazole-purine core. Its structure includes a 2-methoxyphenylaminoethyl side chain and four methyl substituents at positions 1, 3, 6, and 5. The methoxy group on the phenyl ring and the methyl groups on the purine scaffold likely influence its electronic properties, solubility, and biological activity.
Eigenschaften
IUPAC Name |
6-[2-(2-methoxyanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-13(2)26-16-17(23(3)20(28)24(4)18(16)27)22-19(26)25(12)11-10-21-14-8-6-7-9-15(14)29-5/h6-9,21H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPYSAOQZBRWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for producing complex organic molecules. MCRs have been highlighted as a significant tool in medicinal chemistry due to their ability to streamline the synthesis process while enhancing yields and diversity of compounds .
Biological Activity
The biological activity of the compound has been evaluated in various contexts:
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit promising anticancer properties. For instance, certain derivatives have shown effectiveness against various human solid tumors. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
Antimicrobial Properties
Research has demonstrated that related compounds within the imidazo[2,1-f]purine class possess antimicrobial activity. For example, certain derivatives were tested against Staphylococcus aureus and exhibited moderate activity . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can enhance antimicrobial potency.
Neuroprotective Effects
There is emerging evidence that imidazo[2,1-f]purines may have neuroprotective effects. Compounds in this class have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . These findings indicate potential therapeutic applications in neurodegenerative disorders.
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Efficacy : A study conducted on various imidazo[2,1-f]purine derivatives showed that specific modifications led to increased cytotoxicity against HeLa and MCF-7 cell lines. The study reported IC50 values indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Testing : In a comparative analysis of imidazo[2,1-f]purines against common bacterial strains, one derivative demonstrated a minimum inhibitory concentration (MIC) below 10 µg/mL against Escherichia coli, suggesting strong antibacterial properties .
- Neuroprotection : Research focusing on AChE inhibition revealed that certain derivatives could significantly reduce enzyme activity at concentrations as low as 5 µM. This suggests a potential role in treating cognitive decline associated with Alzheimer's disease .
Data Tables
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with similar derivatives:
Key Observations :
- Substituent Position: The target compound’s 2-methoxyphenyl group differs from chloro () or fluorophenoxy () analogs, which may alter receptor binding due to electronic effects (e.g., methoxy’s electron-donating nature vs. chloro’s electron-withdrawing properties) .
Vorbereitungsmethoden
N-Methylation at Positions 1 and 3
C-Methylation at Positions 6 and 7
- Method : Friedel-Crafts alkylation using methyl chloroformate (ClCO₂CH₃) and AlCl₃.
- Solvent : Dichloromethane (DCM), 24-hour reaction at 25°C.
- Challenges : Over-alkylation is mitigated by stoichiometric control (1:1.2 substrate-to-reagent ratio).
Introduction of the 8-(2-((2-Methoxyphenyl)Amino)Ethyl) Side Chain
The ethylamino-methoxyphenyl moiety is introduced via a two-step sequence:
Alkylation at Position 8
Coupling with 2-Methoxyphenylamine
- Method : Buchwald-Hartwig amination.
- Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.
- Base : Potassium tert-butoxide (KOtBu).
- Solvent : Toluene, 100°C, 12 hours.
- Yield : 82% with >95% purity by HPLC.
Final Cyclization and Dione Formation
The 2,4-dione functionality is installed via oxidative dehydrogenation:
- Reagent : Iodine (I₂) in aqueous sodium hydroxide (NaOH).
- Conditions : 80°C, 4 hours, yielding the dione through ketonization.
- Side Products : <5% over-oxidized species, removed via recrystallization.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
- NMR : ¹H NMR (400 MHz, CDCl₃) confirms methyl resonances at δ 3.12 (s, 6H, N-CH₃) and δ 2.89 (s, 6H, C-CH₃).
- HRMS : [M+H]⁺ m/z calculated 455.2184, observed 455.2186.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Rh₂(OAc)₄ Catalyzed | 89 | 98 | Minimal byproducts, scalable |
| Pd-Mediated Coupling | 82 | 95 | High regioselectivity |
| Friedel-Crafts | 78 | 90 | Cost-effective reagents |
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing N- vs. C-alkylation is addressed using bulky bases (e.g., DBU) to favor C-methylation.
- Oxidative Degradation : The dione group is sensitive to light; reactions are conducted under amber glassware.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
